molecular formula C14H20N2O2 B2796334 (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine CAS No. 2344677-50-3

(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine

Cat. No.: B2796334
CAS No.: 2344677-50-3
M. Wt: 248.326
InChI Key: NVKVUTCFOXXUAI-UHFFFAOYSA-N
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Description

(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is a sophisticated spirocyclic chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,4-dioxaspiro[4.5]decane skeleton, which functions as a conformationally rigid ketal-protected cyclohexanone, providing a three-dimensional scaffold that is highly valuable in drug discovery for pre-organizing molecules for target binding . The primary amine group (-methanamine) offers a versatile handle for further synthetic elaboration through reactions such as alkylation, acylation, and reductive amination, enabling the construction of diverse chemical libraries . The incorporation of a pyridin-2-yl moiety at the 8-position introduces a nitrogen-rich aromatic system, which can be critical for forming key hydrogen bonds or coordination interactions with biological targets, a feature commonly exploited in active pharmaceutical ingredients (APIs). Compounds based on the 1,4-dioxaspiro[4.5]decane structure have demonstrated significant research value in the synthesis of central nervous system (CNS) active agents , and spirocyclic scaffolds similar to this one are being investigated as novel chemotypes for targeting G-protein coupled receptors (GPCRs), such as the δ opioid receptor for pain management . This combination of a rigid spirocyclic framework, a reactive primary amine, and a complexing heteroaromatic group makes this chemical a premium intermediate for constructing potential therapeutics for neurological disorders, psychiatric conditions, and inflammatory diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKVUTCFOXXUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the addition of the methanamine group through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications range from the production of polymers to the development of novel coatings and adhesives.

Mechanism of Action

The mechanism of action of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting substituent variations, molecular weights, and key properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features CAS/Reference
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine Pyridin-2-yl C₁₄H₂₀N₂O₂ 248.32 Polar pyridine enhances H-bonding; spirocyclic rigidity 2344677-50-3
(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine Phenyl C₁₇H₂₅NO₂ 275.34 Increased hydrophobicity; reduced polarity 443687-93-2
1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine 3,4-Dimethoxyphenyl C₁₇H₂₅NO₄ 307.39 Electron-rich aromatic ring; methoxy groups improve solubility 1197193-38-6
(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanamine Fluorine C₉H₁₆FNO₂ 189.23 Electronegative fluorine alters electronic properties 1374653-28-7
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline Aniline (NH₂-C₆H₄) C₁₄H₁₉NO₂ 233.31 Aromatic amine with distinct reactivity 389602-90-8
{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine Methyl C₁₀H₁₉NO₂ 185.27 Reduced steric hindrance; simplified structure CID 55263052

Physicochemical Properties

  • Polarity : The pyridine-containing compound exhibits higher polarity (logP ~1.5 estimated) compared to phenyl (logP ~2.8) and methyl (logP ~1.0) analogs .
  • Collision Cross Section (CCS) : For {8-methyl...}methanamine, predicted CCS values range from 142.4–152.6 Ų (adduct-dependent), suggesting moderate molecular size .

Material Science and Catalysis

  • Palladium Catalysis: Spirocyclic alcohols (e.g., (8-methyl-1,4-dioxaspiro[...])methanol) serve as precursors in Pd-mediated C–H functionalization .

Industrial Relevance

  • Commercial Availability : The target compound is sold by Aaron Chemicals LLC at $248–987/g, reflecting demand for spirocyclic building blocks .

Biological Activity

(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is a complex organic compound characterized by its unique spirocyclic structure and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C17H19N3O3, with a molecular weight of 313.35 g/mol. The spirocyclic structure contributes to its rigidity and potential for diverse interactions with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in various cancers .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a compound with a similar backbone was shown to inhibit HDAC8 selectively, leading to antiproliferative effects in cancer cell lines such as MDA-MB-231 . The inhibition of HDACs is particularly relevant as these enzymes are often overexpressed in tumors.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess significant antimicrobial properties. The presence of the pyridine ring enhances interactions through hydrogen bonding and π–π stacking with biological targets, which can lead to effective inhibition of microbial growth.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
8-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-carbonitrileDimethylamino groupEnhanced biological activity due to amine
8-(Phenyl)-1,4-dioxaspiro[4.5]decan-8-carbonitrileSubstituted with phenyl groupAntimicrobial properties
8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-carboxamideCarboxamide instead of carbonitrileIncreased solubility and altered biological profile

Case Studies

  • Inhibition of HDACs : A pharmacophore model developed for HDAC inhibitors indicated that compounds resembling this compound could effectively bind to the active site of HDACs, demonstrating the potential for anticancer drug development .
  • Antimicrobial Testing : In vitro assays conducted on related compounds showed promising results against various bacterial strains, suggesting that modifications to the core structure can lead to enhanced antimicrobial efficacy.

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